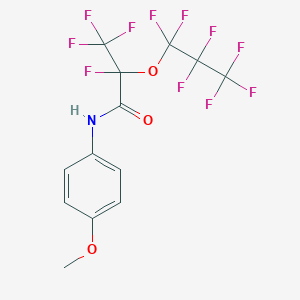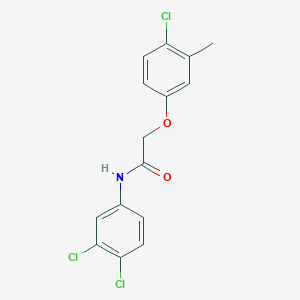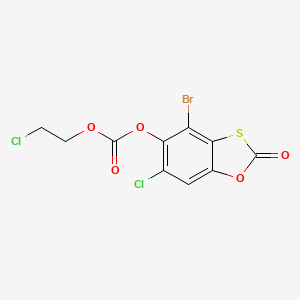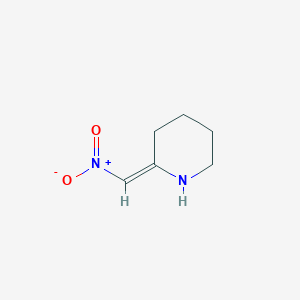![molecular formula C19H21N3O4 B11697028 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B11697028.png)
2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}-N-(1-phenylethyl)formamide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-N-(1-phenylethyl)formamide typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is carried out in a solvent such as ethanol or methanol, often under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{N’-[(E)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-N-(1-phenylethyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted hydrazones or other derivatives.
Scientific Research Applications
1-{N’-[(E)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-N-(1-phenylethyl)formamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-N-(1-phenylethyl)formamide involves its ability to form stable complexes with metal ions and interact with biological targets. The compound’s hydrazone group can coordinate with metal ions, influencing their reactivity and stability. Additionally, the compound can interact with enzymes and other proteins, potentially inhibiting their activity through binding to active sites or altering their conformation.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 1-{N’-[(E)-(anthracen-9-yl)methylidene]hydrazinecarbonyl}-N-(1-phenylethyl)formamide
Uniqueness
1-{N’-[(E)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-N-(1-phenylethyl)formamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 3 and 4 positions of the phenyl ring can enhance its electron-donating properties, potentially affecting its interactions with metal ions and biological targets.
Properties
Molecular Formula |
C19H21N3O4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(1-phenylethyl)oxamide |
InChI |
InChI=1S/C19H21N3O4/c1-13(15-7-5-4-6-8-15)21-18(23)19(24)22-20-12-14-9-10-16(25-2)17(11-14)26-3/h4-13H,1-3H3,(H,21,23)(H,22,24)/b20-12+ |
InChI Key |
SWNUVHHALWQLCB-UDWIEESQSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11696945.png)

![N-(4-hydroxyphenyl)-N-methyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B11696959.png)
![3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11696972.png)
![N-[2-(naphthalen-1-ylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B11696976.png)
![4-((2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzamide](/img/structure/B11696984.png)
![5-amino-3-{(Z)-1-cyano-2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11696992.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696996.png)
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(thiazol-2-yl)hexanamide](/img/structure/B11697000.png)
![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697004.png)




